![molecular formula C16H16N2O B1600679 1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis- CAS No. 176446-62-1](/img/structure/B1600679.png)

1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis-

Overview

Description

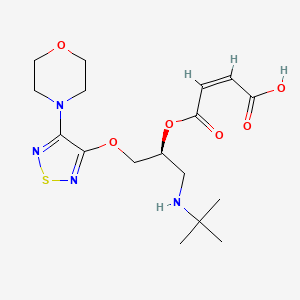

1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis- is a five-membered heterocyclic hydrocarbon compound composed of a pyrrole ring and two phenyl groups. It is a versatile synthetic building block used in organic chemistry for a variety of syntheses. 1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis- is a valuable reagent in organic synthesis and has been used for a variety of applications such as the synthesis of heterocyclic compounds, organic dyes, and pharmaceuticals.

Scientific Research Applications

Synthesis of Bioactive Compounds

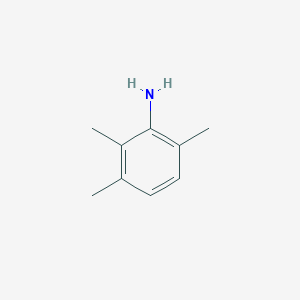

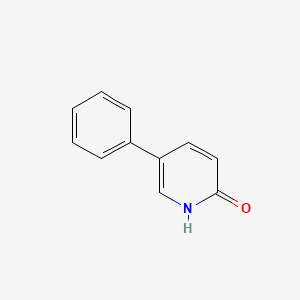

The compound is used in the synthesis of bioactive compounds, particularly unsymmetrical N, N ′-diaryl ureas . These compounds are important in anticancer drug design because the urea moiety is capable of forming hydrogen bonds with biological receptors . The NH groups are the hydrogen bond donors, while the urea oxygen atom is the acceptor .

Anticancer Drugs

Unsymmetrical N, N ′-diaryl ureas, which can be synthesized using this compound, are used in the formulation of FDA-approved anticancer drugs like Sorafenib (Nexavar ®) and Regorafenib (Stivarga ®) . These drugs are used for treating advanced renal cancer and hepatocellular carcinoma .

Treatment of Multiple Sclerosis

Elubrixin, a compound synthesized using this compound, is undergoing clinical trials as a CNS penetrant and CXCR2 antagonists for the treatment of multiple sclerosis .

Treatment of Obesity and Addiction

The compound is also used in the synthesis of PSNCBAM-1, a cannabinoid 1 receptor negative allosteric modulator used to treat obesity and addiction .

Antithrombotic Effect

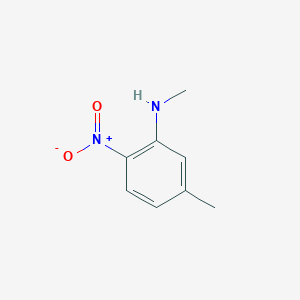

Urea 1, synthesized using this compound, is the first P2Y 1 antagonist to give a potent oral antithrombotic effect with mild bleeding accountability in the thrombosis and hemostasis models in rats .

Antibiotic Activity

The compound is used in the synthesis of hexahydropyrrolo [1,2- a ]pyrazine-1,4-dione analogues, which have shown strong effect against gram-negative bacteria .

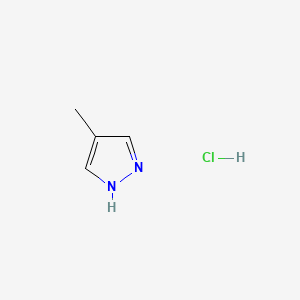

Synthesis of Pyrrole Derivatives

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . This compound is used as a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .

Green Chemistry

Special emphasis is given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles . This compound plays a crucial role in these modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .

Mechanism of Action

Target of Action

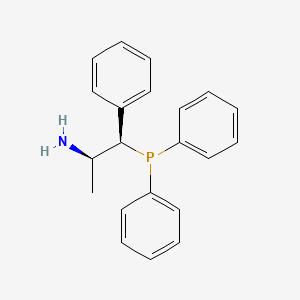

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

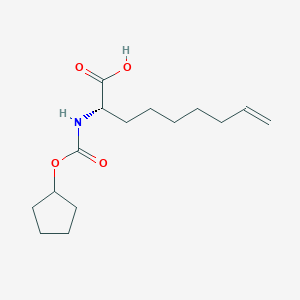

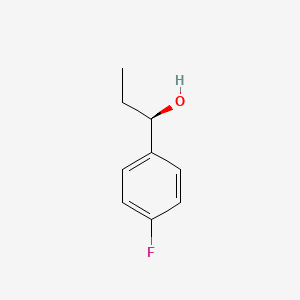

Its predicted properties include a melting point of 99 °c, a boiling point of 4557±450 °C, a density of 1182±006 g/cm3, and a pKa of 1701±050 . These properties can impact the compound’s bioavailability.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

properties

IUPAC Name |

2-[(4-methoxyphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)16(14-4-2-10-17-14)15-5-3-11-18-15/h2-11,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLGLRBFZUOAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453115 | |

| Record name | 1H-PYRROLE, 2,2'-[(4-METHOXYPHENYL)METHYLENE]BIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis- | |

CAS RN |

176446-62-1 | |

| Record name | 1H-PYRROLE, 2,2'-[(4-METHOXYPHENYL)METHYLENE]BIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate](/img/structure/B1600600.png)